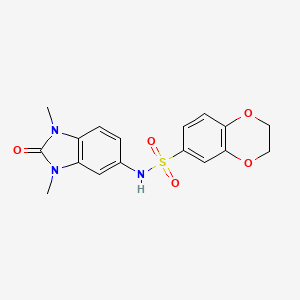
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as DMQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist for the AMPA receptor. This receptor is a subtype of the glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system. DMQX has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone acts as a competitive antagonist for the AMPA receptor, which means that it binds to the receptor site and prevents the binding of its natural ligand, glutamate. This leads to a reduction in the excitatory signals transmitted by the receptor, which can have various effects on neuronal activity and behavior. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a high affinity for the GluA2 subunit of the AMPA receptor, which is the most abundant subtype in the brain.
Biochemical and Physiological Effects:
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have various biochemical and physiological effects on the brain and other organs. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, which indicates a reduction in the activity of the AMPA receptor. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anticonvulsant effects in animal models of epilepsy, which suggests its potential therapeutic application in this disorder. In addition, 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have neuroprotective effects in animal models of stroke, which suggests its potential application in this disorder as well.
Avantages Et Limitations Des Expériences En Laboratoire
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments, including its high selectivity and potency for the AMPA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone also has some limitations, including its short half-life, which requires frequent administration, and its potential off-target effects on other glutamate receptors.
Orientations Futures
There are several future directions for the use of 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone in scientific research and potential therapeutic applications. One direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, which are associated with dysfunction of the glutamate system. Another direction is to investigate its potential application in the treatment of psychiatric disorders, such as depression and anxiety, which are also associated with dysfunction of the glutamate system. Finally, there is a need to develop more potent and selective AMPA receptor antagonists based on the structure of 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone, which could have improved therapeutic efficacy and fewer side effects.
Applications De Recherche Scientifique
4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively used in scientific research to study the function and regulation of the AMPA receptor. It has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in various physiological and pathological processes. 4,7-dimethyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone has also been used as a tool to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
4,7-dimethyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-8-12-14(13(19)9-10)11(2)16-15(17-12)18-6-4-3-5-7-18/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCQRQBBWIGCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440341.png)
![ethyl 3-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4440349.png)


![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4440394.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4440402.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)
![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4440417.png)
![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)
![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)

![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)